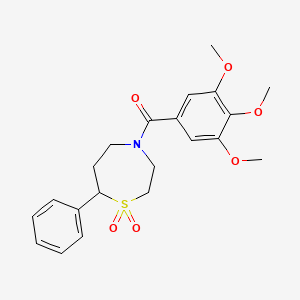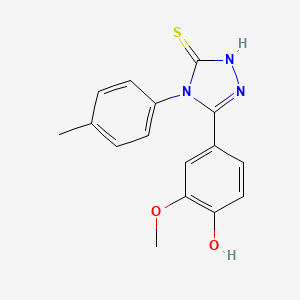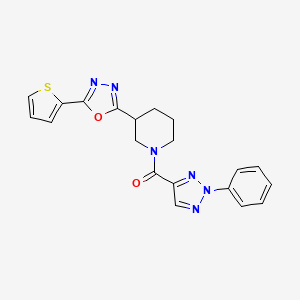
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a phenyl group, a 1,2,3-triazole ring, a thiophene ring, an oxadiazole ring, and a piperidine ring. These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the various rings and the attachment of the phenyl and piperidine groups.Molecular Structure Analysis
The presence of multiple rings in the compound suggests that it could have a fairly rigid structure. The electron-donating and -withdrawing groups could also influence the compound’s reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the compound’s reactivity. However, the presence of various functional groups suggests that it could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors like its structure, the nature of its functional groups, and its stereochemistry.科学的研究の応用
Synthesis and Characterization
Compounds with similar structures have been synthesized and characterized using various techniques, such as UV, IR, 1H and 13C NMR, and mass spectrometry. These studies often focus on understanding the molecular structure, electronic properties, and reactivity through density functional theory (DFT) calculations and molecular docking studies. For instance, Shahana and Yardily (2020) synthesized novel compounds and characterized them to understand their structural and electronic properties, providing insights into their potential applications based on their antibacterial activity explored through molecular docking studies (Shahana & Yardily, 2020).
Antimicrobial and Antibacterial Activities
Several studies have synthesized libraries of compounds to investigate their in vitro antimicrobial and antibacterial activities. For example, Pandya et al. (2019) synthesized a library of compounds and evaluated their antimicrobial activities against various bacterial and fungal strains, demonstrating good to moderate activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Pandya et al., 2019).
Enzyme Inhibitory Activities
Compounds within this structural realm have also been evaluated for their enzyme inhibitory activities. Cetin et al. (2021) designed and synthesized thiophene-based heterocyclic compounds, evaluating their in vitro enzyme inhibitory activities against key enzymes. This study underscores the potential therapeutic applications of such compounds, particularly in treating diseases where enzyme inhibition is beneficial (Cetin et al., 2021).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and DFT calculations, play a crucial role in understanding the interaction mechanisms of these compounds with biological targets. Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related compounds and used theoretical studies to elucidate their interaction mechanisms, offering insights into their potential biological activities (Moreno-Fuquen et al., 2019).
Safety And Hazards
Without specific information, it’s hard to provide details on the compound’s safety and hazards. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of initial studies on its properties and effects.
特性
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c27-20(16-12-21-26(24-16)15-7-2-1-3-8-15)25-10-4-6-14(13-25)18-22-23-19(28-18)17-9-5-11-29-17/h1-3,5,7-9,11-12,14H,4,6,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXBROULANBJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NN=C(O4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

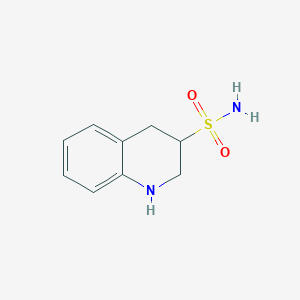
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)
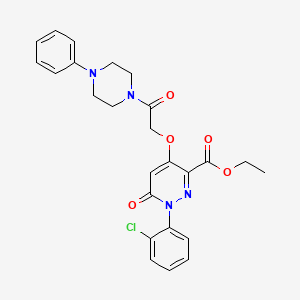
![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)
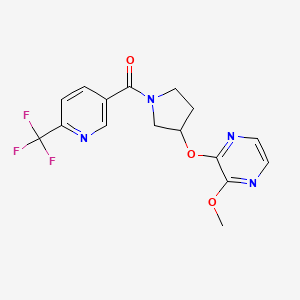
![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)
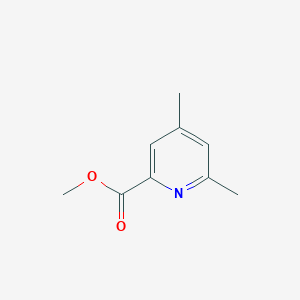
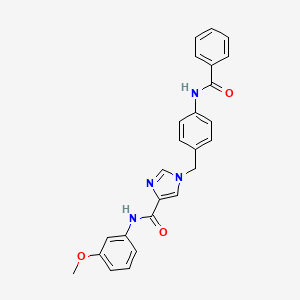
![N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2886797.png)
![5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2886798.png)
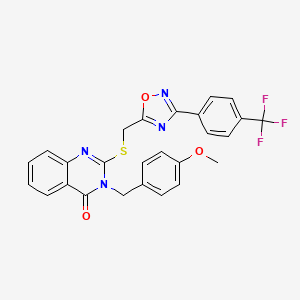
![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)
